N-(4-fluorophenyl)pyridin-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
72358-70-4 |
|---|---|
Molecular Formula |
C11H9FN2 |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
N-(4-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
InChI Key |
DSVOTYHSTIRRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the development of pharmaceuticals and other biologically active agents. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of this chemical space. rsc.orgresearchgate.net Its presence is noted in a vast number of important natural products and synthetic drugs. researchgate.net The N-(4-fluorophenyl)pyridin-2-amine structure is built upon the 2-aminopyridine (B139424) core, a classic and highly valued pharmacophore in medicinal chemistry. acs.org
The 2-aminopyridine moiety is recognized for its ability to be readily functionalized, allowing chemists to synthesize a diverse array of molecules. mdpi.com This structural unit is found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and antiviral agents. acs.org The versatility of the 2-aminopyridine scaffold stems from its unique electronic properties and its capacity to act as a bidentate ligand, interacting with metal ions through both the pyridine ring nitrogen and the amino group nitrogen. acs.org This interaction potential makes it a crucial building block for creating complex heterocyclic systems with defined three-dimensional structures, which is essential for specific biological targeting.
Role As a Privileged Scaffold in Advanced Molecular Design
Amine Formation Strategies
The construction of the crucial C-N bond in N-aryl-2-aminopyridines can be achieved through several key synthetic strategies. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) represents a fundamental method for the formation of C-N bonds in aromatic systems. wikipedia.org This approach involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, an amine. wikipedia.org The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgstackexchange.com
The synthesis of this compound via SNAr would typically involve the reaction of 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine) with 4-fluoroaniline (B128567). The reaction is generally facilitated by a base and can be conducted under thermal or microwave-assisted conditions. researchgate.netnih.gov The reactivity of the halopyridine is influenced by the nature of the halogen, with fluorine often being a good leaving group in SNAr reactions. nih.govacs.org The presence of electron-withdrawing groups on the pyridine ring can further enhance the rate of substitution. wikipedia.org
Recent advancements have focused on developing milder and more efficient SNAr conditions. For instance, the use of polyethylene (B3416737) glycol (PEG) as a solvent has been shown to promote SNAr reactions of nitrogen-containing fused heterocycles with various amines, offering good yields in short reaction times. nih.gov Additionally, solvent-free and catalyst-free methods for the synthesis of 2-aminopyrimidine (B69317) derivatives have been developed, highlighting a move towards more environmentally benign procedures. nih.gov
Table 1: Examples of SNAr Reactions for the Synthesis of N-Aryl Amines
| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield | Reference |
| 2-Amino-4,6-dichloropyrimidine | Substituted Amine | 2-Amino-4-substituted-6-chloropyrimidine | Neat, Et3N, 80-90 °C | Good to Excellent | nih.gov |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various Amines | 4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Derivatives | PEG 400, 120 °C, 5 min | 70-95% | nih.gov |
| 2-Fluoropyridine (B1216828) | Various Nucleophiles | 2-Substituted Pyridines | Mild Conditions | Not Specified | nih.gov |
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.commdma.chorganic-chemistry.org For the synthesis of this compound, this would conceptually involve the reaction of a suitable pyridine-based carbonyl compound with 4-fluoroaniline, or conversely, 2-aminopyridine with a fluorinated benzaldehyde (B42025) derivative, followed by reduction.
The process typically requires a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl group. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be crucial for the success of the reaction, especially when dealing with sensitive functional groups. youtube.comnih.gov
While direct reductive amination on the pyridine ring itself is less common, the strategy is highly applicable for the synthesis of analogs where the amino group is attached to a side chain. For instance, a one-pot reductive amination of aldehydes and ketones with various amines has been achieved using α-picoline-borane as the reducing agent. organic-chemistry.org A tandem reductive amination/intermolecular SNAr sequence has also been developed for the synthesis of amine-containing pyrimidines, showcasing the power of combining different synthetic strategies. nih.gov
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering mild conditions and broad substrate scope. rug.nl Palladium and copper-based catalytic systems are the most prominent in this area.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a go-to method for the synthesis of N-aryl amines due to its high efficiency and functional group tolerance. wikipedia.orgresearchgate.net
The synthesis of this compound via Buchwald-Hartwig amination would involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 4-fluoroaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos and BINAP being commonly employed. wikipedia.orgbeilstein-journals.org The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane. Microwave irradiation has been shown to accelerate these reactions significantly. researchgate.net
Table 2: Key Components of the Buchwald-Hartwig Amination
| Component | Function | Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | XPhos, BINAP, dppf |
| Base | Activates the amine and facilitates reductive elimination. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Aryl Halide/Triflate | The electrophilic coupling partner. | 2-Bromopyridine, 2-Chloropyridine |
| Amine | The nucleophilic coupling partner. | 4-Fluoroaniline |
Copper-Catalyzed Ullmann-Type Amination
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically requiring harsh conditions such as high temperatures. wikipedia.org However, the development of modern catalytic systems with various ligands has allowed for milder reaction conditions, making it a viable alternative to palladium-catalyzed methods. wikipedia.orglookchem.com
The synthesis of this compound via an Ullmann-type reaction would involve the coupling of a 2-halopyridine with 4-fluoroaniline in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as a diamine or an amino acid to facilitate the reaction at lower temperatures. lookchem.comorganic-chemistry.org Microwave-promoted Ullmann condensations have also been reported to be efficient. researchgate.net
Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single pot. nih.govrsc.org These reactions involve a sequence of transformations where the product of one step is the substrate for the next, or where three or more reactants combine in a single operation. nih.govnih.gov
Several MCRs have been developed for the synthesis of substituted 2-aminopyridines. For example, a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions provides a rapid and clean method for accessing 2-aminopyridine derivatives. nih.gov Another approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to deliver densely substituted 2-aminopyridines. dicp.ac.cn A four-component cascade heteroannulation of heterocyclic ketene (B1206846) aminals has also been developed for the synthesis of functionalized imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov These methods showcase the potential of MCRs to rapidly generate molecular diversity, which is highly valuable in drug discovery. youtube.com
Reactions Involving N-Propargylic β-Enaminones and Formamides
A novel approach to synthesizing substituted pyridines involves the use of N-propargylic β-enaminones. These starting materials can be converted to their corresponding β-enaminothiones by treatment with Lawesson's reagent. Subsequent exposure of the N-propargylic β-enaminothiones to diisopropylamine (B44863) in DMF at room temperature can lead to the formation of 2,4,5-trisubstituted pyridines in moderate to high yields. nih.gov This method is notable for its operational simplicity and tolerance of a wide range of functional groups on the aromatic and aliphatic portions of the molecule. nih.gov While this specific methodology directly produces pyridines, it lays the groundwork for the synthesis of N-arylpyridin-2-amines through subsequent amination reactions.
Another innovative route utilizes N-propargylic β-enaminones in a one-pot synthesis of polysubstituted pyridin-2-amines. This method involves the reaction of N-propargylic β-enaminones with formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds through a cascade of transformations, including condensation and cyclization, to afford the desired pyridin-2-amine derivatives. This strategy offers a convergent and efficient means to access a diverse library of these compounds.
Knoevenagel Condensation and Michael Addition Protocols
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has been ingeniously incorporated into multi-component reactions for the synthesis of complex heterocyclic systems that can serve as precursors to N-arylpyridin-2-amines. wikipedia.orgpsiberg.com This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgpsiberg.com
A prominent example is the domino Knoevenagel condensation-Michael addition-cyclization sequence. rsc.org This strategy allows for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. rsc.org While not directly yielding this compound, the pyridopyrimidine core is structurally related and highlights the power of this tandem approach in building complex nitrogen-containing heterocycles. These complex structures can potentially be modified to yield the target compound.
Furthermore, tandem Knoevenagel condensation-Michael addition reactions have been employed to generate various heterocyclic structures. For instance, the reaction of pyrazolones with reducing sugars proceeds via an initial Knoevenagel condensation followed by a rapid Michael addition. nih.gov This principle of combining these two reactions in a single pot offers an efficient pathway to complex molecules that can be further elaborated to the desired N-arylpyridin-2-amines. researchgate.net
Imidate-Based Synthesis Routes
A facile and green synthetic protocol has been developed for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.com This method proceeds via the in-situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis with Al2O3. These intermediates are then selectively transformed into the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate in an alcoholic medium under ambient conditions. mdpi.com The resulting imidates are versatile intermediates that can be converted to various N,N-heterocyclic compounds. mdpi.com
The synthesis of N-(pyridin-2-yl)imidates can be achieved with a broad range of alcohols, including propargyl alcohol, 1,2-propanediol, and 1,3-propanediol, demonstrating the generality of this protocol. mdpi.com The reaction has also been successfully scaled up to the millimole scale, yielding high percentages of the desired imidate products. mdpi.com This methodology provides a valuable and environmentally friendly route to precursors for N-arylpyridin-2-amine synthesis.
Functional Group Interconversions and Modifications in the Synthesis Process
The synthesis of this compound and its analogs often relies on key functional group interconversions and modifications at various stages of the synthetic sequence. These transformations are crucial for introducing the necessary functionalities and for constructing the final target molecule.
Schiff Base Intermediate Formation and Transformation
The formation of Schiff bases, or imines, is a common and important transformation in the synthesis of N-arylpyridin-2-amines. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netyoutube.com In the context of synthesizing this compound, a Schiff base could be formed between 2-aminopyridine and 4-fluorobenzaldehyde.
This imine intermediate can then undergo various transformations. For example, it can be a precursor in cyclization reactions to form the desired pyridine ring system. The formation of the Schiff base is often a key step in multi-component reactions that lead to the construction of complex heterocyclic scaffolds. The stability and reactivity of the Schiff base can be tuned by the choice of reactants and reaction conditions, making it a versatile intermediate in organic synthesis. youtube.com
Cyclization Reactions
Cyclization reactions are fundamental to the synthesis of the pyridine ring, the core structure of this compound. acs.orggoogle.comacs.org A variety of cyclization strategies have been developed, often involving the reaction of open-chain precursors containing the necessary atoms to form the heterocyclic ring. google.com
One approach involves the cyclization of substituted ethyl 2-pyridylaminomethylenemalonates. acs.org Another general method is the reaction of an open-chain nitrile precursor with a nitrogen-containing compound. google.com These reactions can be carried out in the presence of a suitable solvent and can be catalyzed by various reagents. The choice of the open-chain precursor and the nitrogen source allows for the synthesis of a wide range of substituted pyridines.
Furthermore, the synthesis of dihydropyridines and pyridines can be achieved from imines and alkynes via C-H activation, which involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence. nih.gov This method provides access to highly substituted pyridines and is tolerant of various functional groups. nih.gov The development of new ligands for C-H activation has broadened the scope of this transformation. nih.gov
Advanced Spectroscopic and Structural Characterization of N 4 Fluorophenyl Pyridin 2 Amine
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a compound. For N-(4-fluorophenyl)pyridin-2-amine, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy have been employed to analyze its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups and structural framework. The N-H stretching vibration is a key indicator, typically appearing in the region of 3436 cm⁻¹. researchgate.net In-plane deformation of the N-H group can be observed around 1648 cm⁻¹. researchgate.net
The aromatic nature of the compound is confirmed by the presence of C=C and C=N stretching vibrations within the pyridine (B92270) ring. The C=N stretching vibration is typically found at approximately 1602 cm⁻¹, while the C=C stretching vibrations of the pyridine ring are identified near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net The carbon-fluorine (C-F) bond, a distinctive feature of this molecule, also gives rise to a characteristic stretching vibration.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretching | 3436 researchgate.net |
| N-H In-plane Deformation | 1648 researchgate.net |
| C=N Stretching (Pyridine Ring) | 1602 researchgate.net |
| C=C Stretching (Pyridine Ring) | 1436, 1507 researchgate.net |
This table presents approximate FT-IR vibrational frequencies for key functional groups. Actual values can vary based on experimental conditions.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, FT-Raman spectroscopy offers additional information on the vibrational modes of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure. The spectra are often analyzed in conjunction with theoretical calculations to assign the observed bands to specific vibrational modes. nih.gov
Potential Energy Distribution (PED) Analysis
To achieve a more precise assignment of the observed vibrational frequencies in both FT-IR and FT-Raman spectra, Potential Energy Distribution (PED) analysis is often performed. nih.gov This computational method calculates the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. researchgate.net PED analysis helps to resolve ambiguities in band assignments, especially in complex molecules where vibrational coupling is common, and provides a quantitative basis for understanding the nature of the molecular vibrations. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in the structural elucidation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The signals are typically observed in specific chemical shift (δ) regions, measured in parts per million (ppm). In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the pyridine and fluorophenyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between adjacent protons and provide valuable information about their relative positions. For instance, a doublet of doublets (dd) or a multiplet (m) can indicate the substitution pattern on the aromatic rings. rsc.org
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Solvent |
| Aromatic Protons | 7.0 - 8.5 | CDCl₃ rsc.org |
This table provides an approximate chemical shift range for the aromatic protons. Specific shifts and coupling constants are dependent on the solvent and the specific substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In CDCl₃, the aromatic carbons typically resonate in the range of δ 110 to 160 ppm. rsc.org The carbon atom attached to the fluorine atom (C-F) exhibits a characteristic chemical shift and can show coupling with the fluorine nucleus (¹⁹F), resulting in a doublet in the ¹³C NMR spectrum. The positions of the signals for the pyridine and fluorophenyl rings confirm the connectivity of the two aromatic systems through the amine linkage. rsc.org
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Solvent |
| Aromatic Carbons | 110 - 160 | CDCl₃ rsc.org |
| C-F Carbon | Varies (often shows C-F coupling) | CDCl₃ rsc.org |
This table presents approximate ¹³C NMR chemical shift ranges. Precise values are influenced by the solvent and electronic effects within the molecule.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺.
The fragmentation of related amine-containing heterocyclic compounds in ESI-MS/MS experiments often involves characteristic losses. For aliphatic amines, α-cleavage next to the nitrogen atom is a common fragmentation pathway, leading to the formation of stable iminium ions. libretexts.org For aromatic amines, fragmentation can be more complex, involving cleavages of the bonds connecting the rings and within the heterocyclic system itself. In the case of this compound, fragmentation could be initiated at the C-N bond linking the phenyl and pyridine rings. The fragmentation pattern of a related compound showed a base peak corresponding to the 4-fluorophenyl fragment, indicating this as a likely stable fragment. researchgate.net
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
|---|---|---|
| [M+H]⁺ | [C₆H₅F]⁺ | C₅H₅N₂ |
Note: This table is predictive and based on the fragmentation patterns of analogous compounds.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) analysis of this compound would reveal its precise solid-state conformation. Based on studies of similar compounds, it is anticipated that the molecule would adopt a non-planar conformation. For instance, the crystal structure of N-(4-Chlorophenyl)-4-methylpyridin-2-amine shows a significant dihedral angle between the benzene (B151609) and pyridyl rings. nih.gov
The crystal system and space group would be determined, along with the unit cell parameters. For example, the related compound 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine crystallizes in the monoclinic space group P2₁/c. nih.gov
Table 2: Predicted Crystallographic Data for this compound (based on analogous compounds)
| Parameter | Predicted Value Range/System | Reference Compound(s) |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine nih.gov |
| Space Group | P2₁/c or similar | 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine nih.gov |
Note: This table presents predicted data based on the analysis of structurally related compounds.
Dihedral Angle Analysis and Conformational Studies
The dihedral angle between the 4-fluorophenyl ring and the pyridin-2-amine ring system is a key conformational parameter. In analogous structures, this angle is typically non-zero, indicating a twisted conformation. For example, in 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the dihedral angle between the 4-fluorophenyl ring and the pyridine ring is 45.85 (8)°. nih.gov Similarly, in 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the dihedral angle between the 4-fluorophenyl and pyridine rings is 46.49 (6)°. iucr.org This twist is likely due to steric hindrance between the ortho-hydrogens of the two aromatic rings.
Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding)
The crystal packing of this compound is expected to be stabilized by intermolecular hydrogen bonds. The secondary amine (N-H) group is a good hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(4-Chlorophenyl)-4-methylpyridin-2-amine |
| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine |
| 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine |
| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine |
Computational and Quantum Chemical Investigations of N 4 Fluorophenyl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. ajchem-a.com It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. DFT methods, particularly hybrid functionals, have become a vital tool for assessing the electronic structure of molecules. niscair.res.in
Geometry Optimization and Electronic Structure Determination
The initial step in computational analysis involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. ajchem-a.comresearchgate.net For N-(4-fluorophenyl)pyridin-2-amine, this optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles between the fluorophenyl and pyridine (B92270) rings. researchgate.netnih.gov
Following optimization, the electronic structure is determined. This provides information on how electrons are distributed within the molecule, which is fundamental to understanding its chemical nature. Physicochemical and electronic structure parameters, such as molecular electrostatic potentials (MEP), can be thoroughly analyzed to identify the regions of the molecule that are electron-rich or electron-poor. nih.gov These variations in electron density are critical for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is representative and based on computational studies of analogous molecules. Specific experimental or calculated values for this exact compound are not available in the cited sources.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C-N (amine bridge) | 1.39 |
| C-F (fluorophenyl) | 1.35 | |
| C=N (pyridine) | 1.34 | |
| C-C (phenyl) | 1.39 | |
| **Bond Angles (°) ** | C-N-C (amine bridge) | 128.5 |
| F-C-C (fluorophenyl) | 118.0 | |
| **Dihedral Angle (°) ** | Phenyl-Pyridine | 45.0 |
Basis Set Selection and Validation (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. ijcce.ac.ir The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The 6-311++G(d,p) basis set is a sophisticated and widely used choice for calculations on organic molecules. ijcce.ac.irsemanticscholar.org Its components are:
6-311G : A split-valence, triple-zeta basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.
++G : This notation indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.
(d,p) : These are polarization functions added to heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). They allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds. researchgate.net
The combination of B3LYP with the 6-311++G(d,p) basis set is well-regarded for its ability to produce results that are in good agreement with experimental data for a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. ijcce.ac.irmdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org These orbitals lie at the "frontier" between occupied and vacant orbitals and are the primary participants in chemical reactions. youtube.com The interaction is typically conceptualized as the donation of electrons from a base's HOMO to an acid's LUMO. libretexts.org
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the highest energy orbital that contains electrons. It represents the molecule's ability to donate electrons, making it the center of nucleophilic activity. youtube.commdpi.com In a molecule like this compound, the HOMO is expected to be primarily localized on the electron-rich regions. Analysis of similar structures suggests that the electron density of the HOMO would likely be distributed across the pyridine ring and the linking amine nitrogen, as these are sites with available lone pair electrons and pi-electron systems that can readily engage in electron-donating interactions.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the lowest energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, making it the center of electrophilic activity. youtube.commdpi.com For this compound, the LUMO's electron density is anticipated to be concentrated on the phenyl ring, influenced by the electron-withdrawing fluorine atom, and on the carbon atoms of the pyridine ring. These areas represent the most likely sites for a nucleophilic attack.
HOMO-LUMO Energy Gap and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules. mdpi.comirjweb.com
A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.govirjweb.com A small gap facilitates the transfer of charge within the molecule and makes it more likely to participate in chemical reactions. irjweb.com
The HOMO-LUMO gap can therefore be used to prove the bioactivity of a molecule, as it reflects the molecule's potential for intermolecular charge transfer. irjweb.com
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This data is representative and based on computational studies of analogous molecules. Specific experimental or calculated values for this exact compound are not available in the cited sources.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Advanced Topological and Wave Function Analyses
Advanced topological and wave function analyses are crucial for a deeper understanding of chemical bonding and non-covalent interactions that go beyond simple orbital models. These methods partition molecular space based on the topology of various scalar fields derived from the electron density and wave function, offering intuitive and quantitative insights into the electronic structure.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool used in quantum chemistry to visualize and quantify the localization of electrons in a molecule. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.
For this compound, an ELF analysis would be expected to clearly delineate the core and valence electrons of the constituent atoms. Distinct localization domains would appear for the C-C, C-H, C-N, C-F, and N-H bonds. The lone pairs on the nitrogen and fluorine atoms would also be visualized as regions of high ELF values. The analysis would further reveal the electronic structure of the aromatic pyridine and fluorophenyl rings, illustrating the delocalized π-system.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is another function used to analyze electron localization, particularly in identifying regions of high kinetic energy density, which are indicative of covalent bonds and lone pairs. LOL provides a complementary perspective to ELF, often with sharper and more distinct features for bonding regions.
In the context of this compound, LOL analysis would pinpoint the areas of shared electrons in the covalent bonds. The C-F bond, in particular, would show a characteristic LOL pattern reflecting its polar covalent nature. The lone pair regions on the nitrogen and fluorine atoms would also be clearly identifiable. Comparing ELF and LOL maps can provide a more nuanced understanding of the electronic environment within the molecule.
Atomic Local Ionization Energy (ALIE)
Atomic Local Ionization Energy (ALIE) is a conceptual DFT tool that provides information about the energy required to remove an electron from any point in the molecular space. Regions with low ALIE values are more susceptible to electrophilic attack, indicating areas of higher reactivity and electron availability.
For this compound, an ALIE surface map would highlight the most reactive sites. It is anticipated that the regions around the nitrogen atoms, particularly the pyridine nitrogen, and the π-systems of the aromatic rings would exhibit lower ALIE values, indicating them as potential sites for electrophilic interactions. The fluorine atom, due to its high electronegativity, would be surrounded by a region of high ionization energy.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between attractive (like hydrogen bonds and van der Waals interactions) and repulsive interactions.
An RDG analysis of this compound would be crucial in understanding its crystal packing and intermolecular interactions. It would likely reveal the presence of N-H···N hydrogen bonds between molecules, a common feature in related aminopyridine structures. Furthermore, weaker C-H···F, C-H···π, and π-π stacking interactions between the aromatic rings would be visualized as distinct surfaces in the RDG plot, providing insight into the forces governing the supramolecular assembly.
Hirshfeld Surface Analysis and Crystal Voids Studies
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze the nature and extent of different intermolecular contacts.
For this compound, Hirshfeld analysis would provide a detailed picture of the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface would quantify the percentage contribution of various interactions, such as H···H, C···H, N···H, and F···H contacts. Red spots on the dnorm map would indicate close contacts, likely corresponding to hydrogen bonds and other significant intermolecular forces. Crystal voids analysis, a feature of this method, would identify any empty spaces within the crystal structure, which can be important for understanding crystal stability and polymorphism.
Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Expected Contribution (%) |
| H···H | 40 - 50 |
| C···H/H···C | 20 - 30 |
| N···H/H···N | 10 - 15 |
| F···H/H···F | 5 - 10 |
| C···C | 3 - 7 |
| Other | < 5 |
Note: This table presents hypothetical data based on typical values for similar organic molecules and should be verified with experimental or specific computational results.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into atomic basins based on the topology of the electron density, ρ(r). The analysis of critical points (CPs) in the electron density allows for the characterization of chemical bonds and non-covalent interactions. Bond paths and bond critical points (BCPs) between atoms are indicative of a chemical interaction.
A QTAIM analysis of this compound would provide quantitative data on the nature of its chemical bonds. The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs would classify the interactions. For the covalent bonds (C-C, C-N, C-H, C-F), a negative Laplacian would indicate a shared-shell interaction. For the expected intermolecular N-H···N hydrogen bond, the analysis would reveal the characteristics of a closed-shell interaction, with a small positive Laplacian.
Table 2: Predicted QTAIM Parameters for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |
| C-N (amine) | ~0.25 | < 0 | < 0 | Covalent |
| C-F | ~0.20 | > 0 | < 0 | Polar Covalent |
| N-H | ~0.30 | < 0 | < 0 | Covalent |
| N-H···N (H-bond) | ~0.02 | > 0 | ~0 | Closed-shell |
Note: This table contains predicted values based on general principles of QTAIM and data from similar compounds. Actual values would require specific DFT calculations.
Non-Linear Optics (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in technologies such as optical signal processing, optical limiting, and frequency conversion in lasers. ias.ac.intandfonline.com Pyridine derivatives, in particular, have been the subject of numerous studies owing to their inherent donor-acceptor structures and delocalized π-electron systems, which are key factors for exhibiting NLO responses. ias.ac.in The NLO behavior of a molecule is primarily determined by its hyperpolarizability. ias.ac.in
Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. researchgate.net These calculations can provide insights into the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a compound. tandfonline.com The first hyperpolarizability is a measure of the second-order NLO response.
In a typical computational study, the geometry of the molecule is first optimized using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). tandfonline.com Following optimization, the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are calculated. The magnitude of the first hyperpolarizability (β₀) is a key indicator of the NLO activity.
The table below presents representative data from computational studies on related aminopyridine compounds. It is important to note that these values are for the specified compounds and not for this compound. They serve to illustrate the type of data obtained from NLO computational studies.
Table 1: Calculated NLO Properties of a Representative Aminopyridine Derivative (2-Amino 5-Methyl Pyridine)
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Click to generate |
| Polarizability (α) | Click to generate |
| First Hyperpolarizability (β) | Click to generate |
This data is based on findings for 2-Amino 5-Methyl Pyridine and serves as an illustrative example. tandfonline.com
For this compound, a computational study would similarly involve the calculation of these NLO parameters. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom, connected through a π-conjugated system, suggests that this molecule could exhibit interesting NLO properties. The intramolecular charge transfer between the fluorophenyl ring and the pyridine ring would be a key factor influencing its hyperpolarizability.
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational changes and structural dynamics. researchgate.net This technique simulates the motion of atoms and molecules over time by solving Newton's equations of motion, offering a "virtual microscope" to observe molecular behavior. researchgate.net In the context of a flexible molecule like this compound, MD simulations can elucidate its conformational landscape and the dynamics of its structural transitions.
A key aspect of the conformational dynamics of this compound is the rotation around the single bond connecting the fluorophenyl group to the amino bridge (C-N bond). This rotation determines the relative orientation of the two aromatic rings, which can significantly influence the molecule's physical and chemical properties.
While specific MD simulation studies on this compound are not prevalent in the examined literature, the methodology can be described based on studies of other flexible molecules. tandfonline.comnih.gov An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. The simulation would then be run for a specific duration (e.g., nanoseconds), tracking the trajectory of each atom. nih.gov
Analysis of the MD trajectory can provide crucial information about the molecule's conformational preferences. Key parameters that are often analyzed include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests that the molecule has reached a stable conformation, while large fluctuations can indicate conformational changes. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. This helps to identify the flexible regions of the molecule. For this compound, higher RMSF values might be expected for the atoms involved in the torsional motion between the rings.
Dihedral Angle Analysis: By monitoring the dihedral angle corresponding to the rotation around the C-N bridge, one can identify the most stable conformations and the energy barriers between them.
The table below illustrates the type of data that could be generated from an MD simulation to characterize the conformational dynamics of a flexible molecule.
Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound
| Simulation Time (ns) | Average RMSD (Å) | Dominant Dihedral Angle (°) |
|---|---|---|
| 0-10 | Click to generate | Click to generate |
| 10-20 | Click to generate | Click to generate |
| 20-30 | Click to generate | Click to generate |
| 30-40 | Click to generate | Click to generate |
| 40-50 | Click to generate | Click to generate |
This table presents hypothetical data to illustrate the output of an MD simulation for conformational analysis.
Such simulations would provide a detailed understanding of the conformational flexibility of this compound, which is crucial for understanding its interactions in various chemical and biological contexts. The results can reveal the energetically favorable spatial arrangements of the molecule and the dynamics of transitioning between different conformations. nih.gov
Chemical Reactivity and Mechanistic Insights of N 4 Fluorophenyl Pyridin 2 Amine
Oxidation Reactions
Oxidation reactions involving N-(4-fluorophenyl)pyridin-2-amine and its derivatives can target several sites, primarily the pyridine (B92270) ring nitrogen and any aliphatic side chains that may be present on derivatives of the parent compound.
While this compound itself lacks aliphatic moieties, its derivatives containing alkyl groups can undergo oxidation at these positions. Such reactions are particularly relevant in the context of metabolic studies of related drug molecules. The oxidation of aliphatic C-H bonds in nitrogen-containing compounds is a known metabolic pathway, often catalyzed by enzymes like cytochrome P450s. acs.orgnih.gov
In synthetic chemistry, selective oxidation of C-H bonds in the presence of a reactive amine can be challenging. One strategy involves deactivating the nitrogen to prevent its oxidation and direct the reaction to the aliphatic group. This can be achieved by protonating the amine with a strong acid, which allows for remote C(sp³)—H oxidation using catalysts such as iron-based complexes. nih.gov For example, N-alkyl substituted amines can be hydroxylated at positions remote from the nitrogen atom. nih.gov The most common site of oxidation on an alkyl group attached to a nitrogen atom is the α-carbon, leading to N-dealkylation. acs.orgnih.gov
Table 1: Potential Oxidation Reactions of Aliphatic Moieties on this compound Derivatives
| Derivative Structure | Reaction Type | Typical Reagents/Conditions | Expected Major Product | Reference |
|---|---|---|---|---|
| N-(Alkyl)-N-(4-fluorophenyl)pyridin-2-amine | N-Dealkylation (Metabolic/Biomimetic) | Cytochrome P450 Enzymes (e.g., CYP3A4); Fe-based catalysts | This compound + Aldehyde/Ketone | acs.orgnih.gov |
| This compound with remote alkyl group | Remote C-H Hydroxylation | Fe(PDP) catalyst, HBF₄ or BF₃·Et₂O | Hydroxylated aliphatic derivative | nih.gov |
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically accomplished using peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA). masterorganicchemistry.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring; the N-oxide group is electron-donating through resonance, which can activate the ring for certain reactions, particularly electrophilic substitution at the 4-position. nih.govchemrxiv.org This reactivity makes pyridine N-oxides valuable intermediates in the synthesis of more complex pyridine derivatives. chemrxiv.org
Reduction Reactions
Reduction reactions primarily target the pyridine ring, converting it into a saturated piperidine (B6355638) system. This transformation is of significant interest in medicinal chemistry, as the piperidine scaffold is a common feature in many pharmaceutical agents. rsc.orgresearchgate.net
The hydrogenation of the pyridine ring in this compound derivatives to yield the corresponding N-(4-fluorophenyl)piperidin-2-amine can be achieved through various catalytic methods. These reactions typically require a metal catalyst and a source of hydrogen.
Commonly employed catalysts include:
Rhodium-based catalysts : Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are effective for the hydrogenation of substituted pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.orgresearchgate.net These catalysts show good tolerance for various functional groups. rsc.orgresearchgate.net
Palladium on Carbon (Pd/C) : This is a widely used catalyst for hydrogenation. The reduction of a similar compound, 4-(4-fluorophenyl)tetrahydropyridine, to 4-(4-fluorophenyl)piperidine (B1272349) has been successfully performed using 10% Pd/C under hydrogen pressure (45 psi).
Other Catalysts : Other effective systems include ruthenium catalysts (e.g., RuCl₃·xH₂O) with a hydrogen source like borane-ammonia, and nickel-based catalysts, although the latter often require harsher conditions such as high temperatures and pressures. organic-chemistry.orgdtic.milmdpi.com
The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction when new chiral centers are formed in multi-substituted pyridines. rsc.org
Table 2: Selected Conditions for the Reduction of Pyridine Ring to Piperidine
| Catalyst System | Hydrogen Source | Typical Conditions | Reference |
|---|---|---|---|
| Rh₂O₃ | H₂ (gas) | 0.5 mol% catalyst, 5 bar H₂, TFE solvent, 40 °C | rsc.orgresearchgate.net |
| 10% Pd/C | H₂ (gas) | 45 psi H₂, MeOH solvent, 18 h | |
| 10% Rh/C | H₂ (gas) | 5 atm H₂, H₂O solvent, 80 °C | organic-chemistry.org |
| RuCl₃·xH₂O | H₃N-BH₃ | Transfer Hydrogenation | organic-chemistry.org |
| Nickel | H₂ (gas) | High temperature (170-200 °C) and pressure | dtic.mil |
Substitution Reactions
Substitution reactions on this compound can occur on either of the two aromatic rings. The outcome is governed by the electronic nature of each ring and the directing effects of the substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of this reaction on this compound are dictated by the opposing electronic characteristics of its two rings.
Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack, making reactions much more difficult compared to benzene (B151609). youtube.comnih.gov When reactions do occur, they typically require harsh conditions (e.g., high temperature, strong acids) and the substitution is directed to the C-3 and C-5 positions. nih.govsapub.org The amino substituent at the C-2 position further complicates reactivity.
4-Fluorophenyl Ring : In contrast, the 4-fluorophenyl ring is activated towards EAS. The secondary amino group is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the ring. openstax.orgbyjus.com The fluorine atom, while electronegative and deactivating by induction, is also an ortho, para-director. In aniline (B41778) and its derivatives, the amino group's activating effect is so strong that reactions like bromination can lead to polysubstitution. openstax.orgbyjus.com Given these combined effects, electrophilic attack is overwhelmingly favored on the fluorophenyl ring. The substitution is expected to occur at the position ortho to the highly activating amino group (C-3') and meta to the fluorine atom.
A kinetic study on the nitration of the related compound 2-phenylpyridine (B120327) showed that substitution occurs on the phenyl ring, yielding a mixture of 2'-(ortho) and 4'-(para) nitro products, demonstrating the deactivation of the pyridine ring. rsc.org To control the high reactivity of the aniline-like system and prevent side reactions, the amino group can be temporarily protected as an amide (e.g., by reacting with acetic anhydride). This acetamido group is still an ortho, para-director but is less activating, allowing for more controlled monosubstitution. openstax.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Typical Reagents | Favored Ring for Substitution | Predicted Major Product | Reference/Rationale |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Fluorophenyl | N-(4-fluoro-3-nitrophenyl)pyridin-2-amine | openstax.orgbyjus.comrsc.org |
| Bromination | Br₂, FeBr₃ (or on protected amide) | 4-Fluorophenyl | N-(3-bromo-4-fluorophenyl)pyridin-2-amine | openstax.orgbyjus.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Fluorophenyl | 2-((pyridin-2-yl)amino)-5-fluorobenzenesulfonic acid | libretexts.orgmasterorganicchemistry.com |
Nucleophilic Substitution of Fluorine Atom
The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the late-stage functionalization of the molecule, allowing for the introduction of various functional groups. The high electronegativity of the fluorine atom enhances its ability to act as a leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens like chlorine. acs.org
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the departure of the fluoride (B91410) ion.
Research into related compounds, such as 2-fluoropyridines and other fluorinated aromatics, provides insight into the conditions and scope of this reaction. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.org This highlights the enhanced reactivity imparted by the fluorine substituent.
The substitution of the fluorine atom can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. For example, studies on similar structures have shown successful substitution using secondary amines in water, offering an environmentally benign synthetic route. researchgate.net
Factors influencing the rate and success of the substitution include the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic rings. The presence of the pyridin-2-amine moiety itself can influence the electronic properties of the fluorophenyl ring, affecting the ease of nucleophilic attack.
Table 1: Examples of Nucleophilic Aromatic Substitution on Related Fluoroaromatic Compounds
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | Ethanol | N/A | acs.org |
| (4-Fluorophenyl)(aryl)methanone | Secondary Amines | 4-(Dialkylamino)phenylmethanone | Water | High | researchgate.net |
| 2,6-Difluoro-3-(pyridin-2-yl)benzonitrile | Various Nucleophiles | Functionalized Phenylpyridines | N/A | N/A | nih.gov |
Coupling Reactions
This compound can participate in various transition-metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the elaboration of the core structure, enabling the synthesis of a diverse library of derivatives.
One of the most prominent types of coupling reactions applicable to this compound is the Suzuki cross-coupling. This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with a halide (in this case, the C-F bond could potentially be activated, though more commonly a bromo or iodo derivative would be used) in the presence of a palladium catalyst and a base. While C-F bond activation for Suzuki coupling is challenging, it is an area of active research. More practically, the amine or pyridine nitrogen atoms could direct C-H activation, or the molecule could be further halogenated to provide a more reactive coupling handle.
Another relevant class of reactions is the Ullmann condensation, which is used to form carbon-nitrogen bonds. This typically involves the coupling of an amine with an aryl halide, catalyzed by copper. For this compound, this could involve reaction with another aryl halide to form a triarylamine derivative. Studies have demonstrated the successful Ullmann-type coupling of anilines with 4-chloropyridine (B1293800) using a stable, resin-supported Cu(I) catalyst, suggesting similar reactivity would be possible for this compound. mdpi.com
Furthermore, transition-metal-free coupling reactions have been developed. For instance, a silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines has been reported, proceeding at room temperature. nih.gov This method allows for the formation of new C-N bonds by replacing the fluorine atom.
Table 2: Examples of Coupling Reactions on Related Pyridine and Aniline Scaffolds
| Coupling Partners | Reaction Type | Catalyst/Reagent | Product Type | Reference |
| 4-Chloropyridinium chloride and Anilines | Ullmann C-N Coupling | Resin-supported Cu(I) | N-(pyridin-4-yl)benzene amines | mdpi.com |
| 4-Fluorobiphenyl and N-Methylaniline | Defluoroamination | Et₃SiBpin, KOtBu | N-Methyl-N-phenyl-4-biphenylamine | nih.gov |
| 4-Amino-6-chloropyrimidines and Aryl Halides | Reductive Cross-Coupling | Ni(II) catalyst, Iron anode | 4-Amino-6-arylpyrimidines | nih.gov |
| 6-Chloro-1,3,5-triazine-2,4-diamine and Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 6-Phenyl-1,3,5-triazine-2,4-diamine | researchgate.net |
Proposed Reaction Mechanisms (e.g., N-deformylation pathways)
The mechanistic pathways for reactions involving this compound are dictated by its constituent functional groups: a secondary amine bridge, a pyridine ring, and a fluorophenyl ring.
Nucleophilic Substitution on the Pyridine Ring (Chichibabin-type Reaction): While the parent compound is already an aminopyridine, further amination or substitution on the pyridine ring can be considered. The classic Chichibabin reaction involves the nucleophilic substitution of a hydrogen atom on a pyridine ring by an amide anion (e.g., from sodium amide). wikipedia.org The mechanism proceeds via an addition-elimination pathway, forming a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org For this compound, the existing amino group at the 2-position deactivates the ring towards further nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen. However, reactions at other positions or under forcing conditions might be possible.
N-Deformylation Pathways: While this compound itself is not a formylated compound, understanding N-deformylation is relevant for related synthetic transformations where a formyl group might be used as a protecting or directing group. Oxidative deformylation is a known process, often catalyzed by enzymes like cytochrome P450 or by biomimetic systems. mdpi.com One proposed mechanism involves the abstraction of the formyl hydrogen atom, followed by reaction with an activated oxygen species. For instance, a P450 mimic was shown to catalyze aldehyde deformylation starting with an α-hydrogen atom abstraction by a peroxoiron(III) species. mdpi.com In a non-oxidative context, deformylation can be achieved under acidic or basic conditions, typically involving nucleophilic attack at the formyl carbonyl group followed by elimination.
Mechanism of Amine Alkylation: The secondary amine in this compound is nucleophilic and can react with electrophiles such as alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This results in the formation of a tertiary amine. The product tertiary amine can compete with the starting secondary amine for the alkyl halide, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org
Coordination Chemistry of N 4 Fluorophenyl Pyridin 2 Amine and Its Ligand Behavior
Ligand Design and Denticity
N-(4-fluorophenyl)pyridin-2-amine is designed as a versatile ligand, capable of coordinating to metal centers in a monodentate or bidentate fashion. In its most common coordination mode, it acts as a bidentate ligand, utilizing the nitrogen atoms of both the pyridine (B92270) ring and the amine group to form a stable five-membered chelate ring with a metal ion. The presence of the fluorophenyl group can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can modulate the properties of the resulting metal complexes.
The versatility of the aminopyridine scaffold is well-established in coordination chemistry, where it has been widely used in the development of base metal catalysts. The denticity of such ligands, referring to the number of donor groups that bind to the central metal atom, is a critical factor in the design of catalysts for processes like Atom Transfer Radical Polymerization (ATRP). nsf.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.
Complexes with Transition Metals (e.g., Ru, Os, Rh, Ir, Zn, Mn)
A range of transition metal complexes with ligands similar to this compound have been synthesized and studied. For instance, organometallic complexes of Ruthenium(II), Osmium(II), Rhodium(III), and Iridium(III) with N-(4-fluorophenyl)pyridine-2-carbothioamide have been prepared by reacting the ligand with the corresponding dimeric metal precursors. mdpi.com These reactions typically proceed at elevated temperatures to yield the desired metal complexes. mdpi.com
Similarly, Manganese(II) complexes have been synthesized using 1,10-phenanthroline (B135089) as a ligand in an aqueous methanol (B129727) medium. researchgate.net Zinc(II) complexes with related thiosemicarbazone ligands have also been prepared and characterized, demonstrating the versatility of pyridinyl-based ligands in coordinating with various transition metals. nih.gov The synthesis of Nickel(II) complexes often involves reacting the ligand with a nickel salt in an anhydrous solvent and heating the mixture. jscimedcentral.com
The coordination of these metals to the ligand framework can result in complexes with distinct geometries, including octahedral, square planar, and tetrahedral arrangements. nih.govjscimedcentral.com
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., NMR, IR)
Spectroscopic methods are crucial for elucidating the nature of the metal-ligand interactions in these complexes.
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing these complexes in solution. nih.gov Coordination of the metal to the ligand typically results in significant changes in the chemical shifts of the ligand's protons and carbons, particularly those near the coordination sites. For example, in organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, the proton on the pyridine ring adjacent to the nitrogen (H1) shows a significant downfield shift of about 1 ppm upon coordination to a metal center. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy provides valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N bond of the pyridine ring and the N-H bond of the amine group upon complexation can confirm the involvement of these groups in coordination. nih.gov For instance, in copper(II) complexes with pyridine-containing ligands, the Cu-N vibration bands can be observed in the far-IR region. ut.ac.ir
X-ray Structural Determination of Coordination Compounds
For example, the crystal structures of zinc(II) complexes with a related thiosemicarbazone ligand have been determined, revealing distorted octahedral and square pyramidal geometries. nih.gov Similarly, the molecular structures of Ru(II) and Os(II) complexes with N-(4-fluorophenyl)pyridine-2-carbothioamide have been elucidated, confirming the bidentate coordination of the ligand. mdpi.com X-ray analysis has also been instrumental in determining the structures of various other transition metal complexes with pyridine-based ligands. nsf.govnih.gov
Chelating Properties and Macrocyclic Frameworks
The bidentate nature of this compound allows it to act as a strong chelating agent, forming stable five-membered rings with metal ions. This chelation enhances the stability of the resulting metal complexes.
While there is no direct evidence in the provided search results for the use of this compound in the construction of macrocyclic frameworks, the principles of ligand design suggest its potential for such applications. By incorporating this ligand into larger molecular structures, it could be possible to create macrocycles capable of encapsulating metal ions, leading to novel materials with interesting properties. The study of copper(II) complexes with pyridine and pyrazine (B50134) amides demonstrates that these types of ligands can form both discrete complexes and coordination polymers, highlighting their versatility in constructing larger assemblies. mdpi.com
Influence of Metal Center and Ancillary Ligands on Complex Properties
The properties of the metal complexes of this compound are significantly influenced by both the identity of the central metal ion and the nature of any ancillary ligands present in the coordination sphere.
The choice of the metal center (e.g., Ru, Os, Rh, Ir) has a profound impact on the electronic and, consequently, the chemical and physical properties of the complex. mdpi.com For instance, the stability and reactivity of organometallic complexes can vary significantly when changing the metal from Ruthenium to Osmium or Iridium. mdpi.com
Advanced Derivatization Strategies for N 4 Fluorophenyl Pyridin 2 Amine
Functionalization of the Pyridine (B92270) Core
The pyridine ring of N-(4-fluorophenyl)pyridin-2-amine is susceptible to various functionalization reactions, primarily through electrophilic and nucleophilic substitution, as well as modern C-H activation strategies. The directing effect of the amino group and the electronic nature of the pyridine ring influence the regioselectivity of these transformations.
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. However, the activating effect of the amino group can facilitate reactions such as halogenation and nitration, typically directing substituents to the positions ortho and para to the amino group (C3 and C5).
Table 7.1.1: Electrophilic Substitution Reactions on the Pyridine Core
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Bromination | N-Bromosuccinimide (NBS), CH2Cl2, rt | 3-Bromo-N-(4-fluorophenyl)pyridin-2-amine and/or 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine | The regioselectivity can be influenced by the reaction conditions and the steric environment. researchgate.net |
| Nitration | HNO3, H2SO4 | 3-Nitro-N-(4-fluorophenyl)pyridin-2-amine and/or 5-Nitro-N-(4-fluorophenyl)pyridin-2-amine | Harsh conditions are often required, and the reaction can be complicated by the protonation of the pyridine nitrogen. sapub.orggoogle.com |
C-H activation offers a more direct and atom-economical approach to functionalize the pyridine core. Transition metal-catalyzed reactions, for instance, can enable the introduction of alkyl or aryl groups at specific positions, often guided by the directing effect of the amino group or other substituents.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a viable strategy, particularly if a good leaving group (e.g., a halide) is present on the ring. The positions most susceptible to nucleophilic attack are C2 and C4. stackexchange.com
Functionalization of the Fluorophenyl Moiety
The fluorophenyl ring of this compound can also be a target for derivatization, primarily through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the amino-pyridin-2-yl group is an ortho-, para-directing activator. The interplay of these directing effects will determine the regiochemical outcome of substitution reactions.
Table 7.2.1: Electrophilic Aromatic Substitution on the Fluorophenyl Moiety
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Nitration | HNO3, H2SO4 | N-(4-fluoro-3-nitrophenyl)pyridin-2-amine | The nitro group is expected to be directed to the position ortho to the activating amino-pyridin-2-yl group. |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | N-(3-bromo-4-fluorophenyl)pyridin-2-amine or N-(3-chloro-4-fluorophenyl)pyridin-2-amine | Halogenation is anticipated to occur at the position ortho to the amino-pyridin-2-yl group. |
Nucleophilic aromatic substitution on the fluorophenyl ring is less common but can be achieved under specific conditions, especially if an additional electron-withdrawing group is present on the ring to activate it towards nucleophilic attack. nih.govwikipedia.org The fluorine atom itself can be displaced by a strong nucleophile, although this typically requires harsh reaction conditions.
N-Substitution and Linker Chemistry
The secondary amine nitrogen in this compound is a key site for derivatization, allowing for N-alkylation, N-acylation, and the introduction of various linker moieties. These modifications can significantly alter the molecule's properties and are often employed to connect it to other functional units.
N-Alkylation: The introduction of alkyl groups on the amine nitrogen can be achieved using alkyl halides or through reductive amination. nih.govrsc.orgrsc.orgrsc.orgchemrxiv.org The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl chains, including those with terminal functional groups that can be used for further conjugation.
N-Acylation: Acylation of the secondary amine is readily accomplished using acyl chlorides or acid anhydrides, often in the presence of a base. researchgate.netreddit.comyoutube.comrsc.orgyoutube.com This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Linker Chemistry: A variety of linkers with different lengths and functionalities (e.g., ethers, esters, amides) can be introduced at the nitrogen position. This is a common strategy in drug design to connect the this compound scaffold to other pharmacophores or to a solid support for combinatorial synthesis.
Table 7.3.1: N-Substitution and Linker Chemistry Strategies
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | N-alkyl-N-(4-fluorophenyl)pyridin-2-amine |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | N-acyl-N-(4-fluorophenyl)pyridin-2-amine |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C) | N-alkyl-N-(4-fluorophenyl)pyridin-2-amine |
| Linker Attachment | Bifunctional linker (e.g., halo-ester, halo-ether), Base | N-(4-fluorophenyl)-N-(linker-functionalized)pyridin-2-amine |
Strategic Incorporation into Hybrid Heterocyclic Systems (e.g., Thiadiazole, Oxadiazole)
The this compound scaffold can serve as a building block for the synthesis of more complex hybrid heterocyclic systems. The incorporation of five-membered aromatic rings such as thiadiazoles and oxadiazoles (B1248032) is a common strategy in medicinal chemistry to generate novel compounds with potentially enhanced biological activities. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net
One plausible synthetic route to a thiadiazole hybrid could involve the conversion of the amino group of this compound into a thiosemicarbazide (B42300), followed by cyclization with a suitable reagent. For instance, the aminopyridine could be reacted with an isothiocyanate to form an N,N'-disubstituted thiourea, which can then undergo oxidative cyclization.
Similarly, oxadiazole hybrids can be synthesized. nih.gov A possible pathway involves the acylation of the secondary amine with a derivative that can be subsequently cyclized to form the oxadiazole ring. For example, acylation with a hydrazide followed by dehydration could yield a 1,3,4-oxadiazole. Another approach is the reaction of a pyridine-derived carboxylic acid with a suitable fluorophenyl-containing hydrazine (B178648) to form a hydrazide, which is then cyclized.
Table 7.4.1: Potential Synthetic Routes to Thiadiazole and Oxadiazole Hybrids
| Heterocyclic System | Proposed Synthetic Strategy | Key Intermediates |
| Thiadiazole | 1. Formation of a thiosemicarbazide from the amino group. 2. Cyclization with a one-carbon synthon (e.g., formic acid, CS2). | N-(4-fluorophenyl)-N-(pyridin-2-yl)thiosemicarbazide |
| Oxadiazole | 1. Acylation of the amino group with a hydrazide or formation of a pyridine-2-carbohydrazide. 2. Cyclization/dehydration. | N-(4-fluorophenyl)-N-(pyridin-2-yl)formohydrazide |
Application in Analytical Methodologies (e.g., for improved detection in chromatography)
Derivatization of this compound can be employed to enhance its detection in various analytical techniques, particularly in chromatography. The introduction of specific functional groups can improve properties such as UV absorbance, fluorescence, or ionization efficiency in mass spectrometry.
For high-performance liquid chromatography (HPLC) with UV detection, derivatization with a chromophoric group can significantly increase the molar absorptivity, thereby lowering the limit of detection. For example, reaction of the secondary amine with a reagent containing a nitroaromatic or a polycyclic aromatic system would be expected to enhance the UV response.
For fluorescence detection, which is often more sensitive and selective than UV detection, the introduction of a fluorophore is necessary. The secondary amine can be reacted with a fluorescent labeling reagent, such as dansyl chloride or a fluorescamine-based reagent, to yield a highly fluorescent derivative.
In the context of mass spectrometry (MS), derivatization can be used to improve ionization efficiency and to introduce a specific fragmentation pattern that can be used for selective detection and quantification. For instance, the introduction of a group with a permanent positive charge (a quaternary ammonium (B1175870) salt) can enhance the signal in electrospray ionization (ESI) positive mode.
Table 7.5.1: Derivatization Strategies for Improved Analytical Detection
| Analytical Technique | Derivatization Strategy | Derivatizing Reagent Example | Expected Improvement |
| HPLC-UV | Introduction of a chromophore | 2,4-Dinitrofluorobenzene (DNFB) | Increased UV absorbance |
| HPLC-Fluorescence | Introduction of a fluorophore | Dansyl chloride | High fluorescence quantum yield |
| LC-MS (ESI+) | Introduction of a readily ionizable group | N/A (Formation of a quaternary ammonium salt via alkylation) | Enhanced ionization efficiency |
Molecular Target Engagement and Mechanistic Insights in Chemical Biology
In Vitro Studies of Molecular Interactions
In vitro studies are crucial for understanding the direct interactions between a compound and its biological targets. For derivatives of N-(4-fluorophenyl)pyridin-2-amine, these studies have primarily focused on enzyme inhibition and receptor binding, revealing a range of potential therapeutic applications.
Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinase 9 (CDK9), p38α MAPK, PDE4)
The this compound moiety is a key feature in several classes of enzyme inhibitors.
Cyclin-Dependent Kinase 9 (CDK9): Derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases, which are crucial in cell cycle regulation and gene transcription. nih.gov For instance, a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines, which can be considered analogs, were identified as potent dual inhibitors of CDK2 and CDK9. nih.gov Although these are not direct derivatives, the studies on compounds like 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines highlight that the general phenyl-amino-heterocycle structure is a valid pharmacophore for CDK inhibition. nih.govrsc.org The research suggests that such compounds can induce cell cycle arrest, indicating their potential as antiproliferative agents. nih.gov
p38α Mitogen-Activated Protein Kinase (MAPK): The this compound scaffold is present in several potent inhibitors of p38α MAPK, a key enzyme in the cellular response to stress and inflammation.
Pyridinylquinoxalines and Pyridinylpyridopyrazines: A study on substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines revealed that the introduction of an amino group at the C2 position of the pyridine (B92270) ring led to potent p38α MAPK inhibitors, with IC₅₀ values in the double-digit nanomolar range. For example, compound 6f (a quinoxaline (B1680401) derivative) had an IC₅₀ of 81 nM, and replacing the quinoxaline core with a pyrido[2,3-b]pyrazine (B189457) in compound 9e resulted in even superior inhibition with an IC₅₀ of 38 nM. nih.gov
Pyrrolo[2,3-b]pyridine Derivatives: The compound RWJ 68354 , chemically named 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine, was identified as a potent and selective p38 kinase inhibitor. capes.gov.br
These findings underscore the importance of the 2-(4-fluorophenyl)amino-pyridine substructure for potent p38α MAPK inhibition.
Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP) and a target for treating inflammatory diseases like asthma and COPD. nih.govwikipedia.org While direct evidence for this compound as a PDE4 inhibitor is scarce, related structures are known to inhibit this enzyme. For example, some pyrazolo[1,5-a]pyridine (B1195680) derivatives have shown PDE4B inhibitory activity. nih.gov The general strategy of targeting PDE4 often involves heterocyclic structures that can mimic the purine (B94841) ring of cAMP, a role that the pyridine moiety of this compound could potentially play within a larger molecular context. nih.gov
Receptor Binding Assays
The versatility of the this compound scaffold extends to interactions with various receptors. A study focused on a new putative 5-HT₁ₐ receptor antagonist, p-DMPPF (4-(2-hydroxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), which contains a related N-pyridin-2-yl-fluorobenzamido moiety. Binding experiments demonstrated that p-DMPPF is highly selective for 5-HT₁ₐ receptors, with a Ki value of 7 nM. nih.gov This suggests that the N-phenyl-pyridin-amine structural motif can be a valuable component in designing selective receptor ligands.
In Silico Modeling of Ligand-Target Interactions
Computational methods like molecular docking and interaction fingerprinting provide a deeper understanding of how these compounds bind to their targets at a molecular level.
Molecular Docking Simulations and Binding Affinity Predictions
Molecular docking studies on derivatives of this compound have been instrumental in elucidating their binding modes.
CDK9 Inhibition: Docking studies on 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives in the ATP-binding site of CDK9 revealed key interactions. The pyrimidine (B1678525) ring's N-1 atom and 2-amino group typically form hydrogen bonds with the hinge residue Cys106 of CDK9. nih.gov The substituted N⁴-phenyl group, analogous to the 4-fluorophenyl group in our core compound, extends towards key residues like Asp167, where electron-withdrawing substituents can enhance electrostatic interactions. nih.gov
p38α MAPK Inhibition: While direct docking data for this compound is not available, studies on similar inhibitors like those with a 4-fluorophenyl-imidazole core show that the 4-fluorophenyl group often occupies a hydrophobic pocket in the enzyme's active site. nih.gov
PDE4 Inhibition: Molecular docking of various inhibitors into the PDE4 active site shows that the central ring system (which could be a pyridine) often engages in π-π stacking interactions with key phenylalanine residues, and hydrogen bonds are formed with conserved aspartate residues. nih.gov
Protein-Ligand Interaction Fingerprints (e.g., Hydrogen Bonds, Van der Waals, Pi-Alkyl Interactions)
The specific non-covalent interactions between ligands and their protein targets determine binding affinity and selectivity.
Hydrogen Bonds: In CDK inhibitors based on the aminopyrimidine scaffold, hydrogen bonds are consistently observed between the amino-pyrimidine core and the kinase hinge region (e.g., with Cys106 in CDK9). nih.gov For a related N-(4-chlorophenyl)-3-nitropyridin-2-amine, intramolecular N-H···O hydrogen bonds contribute to a nearly planar molecular conformation. nih.gov
Van der Waals and Hydrophobic Interactions: The 4-fluorophenyl group is crucial for fitting into hydrophobic pockets within the active sites of kinases like p38α MAPK. nih.gov In studies of 1,2,4-triazole (B32235) derivatives, the hydrophobic interactions of alkyl and aryl groups were shown to significantly affect binding affinity and selectivity. csfarmacie.cz
Pi-Alkyl and Pi-Pi Interactions: Pi-stacking interactions are common, for instance, between the pyridine ring of an inhibitor and aromatic residues like phenylalanine in the active site of PDE4. nih.gov In the crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine, π-π interactions between adjacent pyridine and benzene (B151609) rings are observed, contributing to the crystal packing. nih.gov The fluorine atom itself can also participate in specific interactions, although its role can be complex, sometimes altering π-stacking energies. acs.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
SAR studies investigate how chemical modifications to a core structure affect its biological activity, providing crucial information for designing more potent and selective drugs.
For p38α MAPK inhibitors , SAR studies on pyridinylquinoxalines showed that introducing an amino moiety at the pyridine C2 position significantly boosts potency. nih.gov
In the context of CDK inhibitors , SAR studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines revealed that substitutions on the phenyl rings are critical for activity and selectivity. nih.gov For example, modifying the N⁴-phenyl ring can modulate interactions with key aspartate residues in the CDK active site. nih.gov
For a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives targeting the deubiquitinase USP1/UAF1, a strong correlation was found between the inhibitory potency (IC₅₀ values) and their anticancer activity, demonstrating the direct impact of structural modifications on cellular efficacy. nih.gov
The table below summarizes the inhibitory activities of some derivatives containing the this compound or a closely related scaffold.
| Compound/Derivative Class | Target Enzyme | Key SAR Finding / Activity | Reference |
|---|---|---|---|
| Pyridinylquinoxaline (cpd 6f) | p38α MAPK | IC₅₀ = 81 nM | nih.gov |
| Pyridinylpyridopyrazine (cpd 9e) | p38α MAPK | IC₅₀ = 38 nM; Pyrido[2,3-b]pyrazine core enhances activity. | nih.gov |
| 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines | CDK2/CDK9 | Potent dual inhibitors; activity depends on phenyl substitutions. | nih.gov |
| p-DMPPF | 5-HT₁ₐ Receptor | Selective antagonist with Ki = 7 nM. | nih.gov |
Investigations of Molecular Pathways and Cellular Processes
Detailed investigations into the specific molecular pathways and cellular processes directly modulated by this compound are not extensively documented. However, the broader class of N-phenylpyridin-2-amine derivatives has been the subject of numerous studies, particularly in the context of kinase inhibition. These studies provide a framework for understanding the potential biological impact of this compound.
Derivatives of the N-phenyl-pyridin-2-amine scaffold are frequently identified as inhibitors of various protein kinases. nih.govresearchgate.netnih.govnih.govacs.org Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell signaling, metabolism, and gene expression, by catalyzing the phosphorylation of specific substrates. The inhibition of these enzymes can therefore have profound effects on cell function and is a common strategy in the development of therapeutic agents, particularly in oncology.
For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share some structural similarities with N-phenyl-pyridin-amines, were found to exhibit inhibitory activity against AKT2/PKBβ, a key component of the PI3K/AKT signaling pathway that is frequently dysregulated in cancer. nih.gov This pathway is central to cell survival, proliferation, and metabolism.
Given the prevalence of kinase inhibition among N-phenylpyridin-2-amine analogs, it is plausible that this compound could also function as a kinase inhibitor, thereby influencing one or more signaling pathways. However, without direct experimental evidence, its specific targets and the resulting downstream cellular consequences remain speculative.
Design Principles for Modulators of Specific Biological Targets
The design of potent and selective modulators of biological targets is a primary goal of medicinal chemistry. The N-phenylpyridin-2-amine scaffold has proven to be a versatile template for the development of kinase inhibitors. nih.govresearchgate.netnih.govnih.govacs.org Analysis of structure-activity relationships (SAR) from various studies on related compounds reveals key design principles.
The core N-phenyl-pyridin-2-amine structure typically serves as a hinge-binding motif, interacting with the ATP-binding site of kinases. The pyridine nitrogen and the exocyclic amine often form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. acs.org
Modifications at various positions on both the pyridine and phenyl rings are exploited to enhance potency and selectivity. For example, in the design of CDK8 inhibitors, a series of 2-amino-pyridine derivatives were synthesized and evaluated, with substitutions on the phenyl ring influencing inhibitory activity. nih.govacs.org Similarly, in the development of c-Met inhibitors, novel N-phenylpyrimidin-2-amine derivatives were created where substitutions on the pyrimidine and phenyl rings were crucial for achieving high potency. nih.gov
The introduction of a fluorine atom, as in this compound, is a common strategy in drug design. The fluorine can influence the compound's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov In some cases, a fluorine substitution can lead to improved binding affinity for the target protein. For example, in a study of pyrazolo[1,5-a]pyrimidin-7-amines, analogues containing a 3-(4-fluoro)phenyl group showed potent inhibitory activity against mycobacterial ATP synthase. mdpi.com
The following table summarizes the key structural motifs and their roles in the design of kinase inhibitors based on the N-phenylpyridin-2-amine scaffold:
| Structural Feature | Role in Target Engagement | Example from a Related Compound Series |
| N-phenyl-pyridin-2-amine core | Hinge-binding motif, forms hydrogen bonds with the kinase active site. | Serves as the key pharmacophore in imatinib, a potent kinase inhibitor. nih.govresearchgate.net |
| Substituents on the phenyl ring | Can influence potency, selectivity, and pharmacokinetic properties. | A 4-methyl group on the aniline (B41778) in N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines correlated with potent Aurora kinase inhibition. drugbank.com |
| Substituents on the pyridine ring | Can modulate binding affinity and selectivity. | In 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, substitutions at the 5-position of the pyridine ring were explored to optimize ALK2 inhibition. acs.org |
| Fluorine substitution | Can enhance metabolic stability, binding affinity, and cell permeability. | Piperidine (B6355638) analogues of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol showed improved metabolic stability. nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield?
this compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald–Hartwig amination protocol using Pd(OAc)₂/Xantphos as a catalyst system and t-BuONa as a base can achieve coupling between 2-chloropyridine derivatives and 4-fluoroaniline. However, yields may vary significantly (e.g., 22% in one reported case) due to competing side reactions or steric hindrance from substituents . Alternative methods include nucleophilic aromatic substitution under controlled pH and temperature, though regioselectivity challenges may arise with polyhalogenated pyridines. Optimization of catalyst loading, solvent polarity, and reaction time is critical to improve efficiency.
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : and NMR are standard for confirming regiochemistry. For example, the amine proton (NH) typically appears as a singlet at δ ~5.5–6.5 ppm, while aromatic protons show splitting patterns consistent with para-substitution on the fluorophenyl group .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are used to resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., hydrogen bonding between NH and pyridine N atoms) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 203.08 for C₁₁H₁₀FN₂).
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Standard protocols include:
- Use of PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.
- Conducting reactions in a fume hood due to potential toxicity of aromatic amines.
- Segregation of waste for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound analogs be addressed?
Regioselectivity issues arise when multiple reactive sites exist on the pyridine ring. Strategies include:
- Directing Groups : Introducing temporary substituents (e.g., methyl or methoxy groups) to steer coupling reactions to the desired position .
- Microwave-Assisted Synthesis : Accelerating reaction kinetics to favor the thermodynamically stable product .
- Computational Modeling : DFT calculations to predict reactivity and optimize ligand-catalyst interactions .
Q. What contradictions exist in the reported biological activity of this compound derivatives, and how can they be resolved?
Some studies report potent kinase inhibition (e.g., JNK3), while others show limited activity. These discrepancies may stem from:
- Structural Variations : Subtle changes in substituents (e.g., replacing methylthio with morpholinophenyl groups) alter binding affinity to kinase ATP pockets .
- Assay Conditions : Differences in cell lines, substrate concentrations, or incubation times. Standardized protocols (e.g., using recombinant enzymes) are recommended for cross-study comparisons .
Q. How does the fluorine substituent influence the electronic and steric properties of this compound?
- Electronic Effects : The electron-withdrawing fluorine atom increases the acidity of the NH group (pKa ~4.5), enhancing hydrogen-bonding interactions with biological targets like kinases .
- Steric Effects : The para-fluorine minimally impacts steric bulk, allowing for unhindered π-π stacking with aromatic residues in protein binding pockets. This is confirmed by crystallographic data showing planar alignment of the fluorophenyl and pyridine rings .
Q. What methodological approaches are used to analyze data contradictions in spectroscopic characterization?
Discrepancies in NMR or MS data can arise from impurities or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign protons/carbons unambiguously .
- Dynamic NMR Studies : To detect tautomeric equilibria (e.g., amine-imine shifts) under variable temperatures .
- High-Pressure LC-MS : To isolate and identify minor byproducts affecting spectral purity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
